molecular formula C7H9ClN2O4S B3361844 ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 93621-38-6

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B3361844
CAS RN: 93621-38-6
M. Wt: 252.68 g/mol
InChI Key: OZFSQYSUVWGZEY-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, also known as CSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPC is a highly reactive compound that has been found to exhibit a wide range of biological and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The exact mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new anti-inflammatory drugs. ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has also been found to exhibit antitumor activity, making it a potential candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate in laboratory experiments is its high reactivity, which makes it a useful building block in the synthesis of various bioactive compounds. However, the high reactivity of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate also poses a challenge in terms of handling and storage, as it can react with various materials and decompose over time.

Future Directions

There are several potential future directions for research on ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate. One promising area of research is the development of new anti-inflammatory drugs based on the structure of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate. Another potential area of research is the use of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate as a building block in the synthesis of new bioactive compounds. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate and its potential applications in various fields of scientific research.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is in the field of medicinal chemistry, where it has been found to exhibit potent anti-inflammatory and analgesic properties. ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has also been studied for its potential use as a building block in the synthesis of various bioactive compounds.

properties

IUPAC Name

ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQVOSHELHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450556
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88398-82-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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